molecular formula C11H16ClNO B2630204 1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride CAS No. 2287268-92-0

1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2630204
CAS No.: 2287268-92-0
M. Wt: 213.71
InChI Key: ZJZRIOSAQCWPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the base structure of this compound is 1-(4-ethoxyphenyl)cyclopropan-1-amine , reflecting its cyclopropane core substituted with an ethoxyphenyl group and an amine functional group at the 1-position. When formulated as the hydrochloride salt, the full name becomes 1-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride .

The structural representation (Figure 1) consists of a cyclopropane ring (three-membered carbon ring) with:

  • A primary amine group (-NH2) directly bonded to one carbon of the cyclopropane ring.
  • A 4-ethoxyphenyl group (a benzene ring substituted with an ethoxy group at the para position) attached to the adjacent carbon of the cyclopropane ring.
  • A hydrochloride counterion (Cl⁻) associated with the protonated amine group.

The simplified molecular-input line-entry system (SMILES) notation for the hydrochloride salt is:
CCOC1=CC=C(C=C1)C2(CC2)N.Cl, which encodes the ethoxyphenyl moiety (CCOC1=CC=C(C=C1)), the cyclopropane ring (C2(CC2)), the amine group (N), and the chloride ion (Cl).

Properties

IUPAC Name

1-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-10-5-3-9(4-6-10)11(12)7-8-11;/h3-6H,2,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZRIOSAQCWPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.

    Substitution: The phenyl group is then introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride typically involves:

  • Cyclopropanation : Formation of the cyclopropane ring using methods like the Simmons-Smith reaction.
  • Substitution : Introduction of the phenyl group through substitution reactions.
  • Hydrochloride Formation : Reaction of the amine with hydrochloric acid to produce the hydrochloride salt.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules and pharmaceuticals. Its unique structure allows for various modifications that can yield new compounds with desired properties.

Research indicates that this compound exhibits potential biological activity, including:

  • Antimicrobial Properties : Studies have shown that derivatives of cyclopropane, including this compound, can exhibit moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli as well as antifungal activity against Candida albicans .
  • Therapeutic Potential : Ongoing research is exploring its use in treating neurological disorders and cancer, with investigations into its mechanism of action involving receptor interaction and enzyme modulation.

Material Science

In industry, this compound is utilized in developing new materials and as an intermediate in synthesizing other chemical compounds. Its properties may enhance the performance characteristics of polymers and other materials.

Antimicrobial Activity Study

A recent study synthesized several amide derivatives containing cyclopropane structures, including this compound. The results indicated that certain derivatives displayed promising antimicrobial activity, with specific compounds achieving minimum inhibitory concentrations (MIC) effective against various pathogens .

Mechanistic Studies

Investigations into the compound's mechanism of action have revealed its potential to act on specific molecular targets within cells, suggesting pathways for further therapeutic development. Detailed molecular docking studies indicate strong affinities for key proteins involved in disease processes .

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways. It may also inhibit or activate enzymes involved in metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride with structurally related cyclopropanamine derivatives, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Cyclopropanamine Hydrochloride Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
1-(4-Methoxyphenyl)cyclopropan-1-amine HCl 4-OCH3 C10H14ClNO 199.68 Common building block; moderate lipophilicity
1-(4-Bromophenyl)cyclopropan-1-amine HCl 4-Br C9H11BrClN 248.55 Heavy atom for crystallography; pharmaceutical intermediate
1-(2-Fluorophenyl)cyclopropan-1-amine HCl 2-F C9H11ClFN 187.64 Altered electronic effects; studied for physicochemical stability
1-(4-Chloro-3-(trifluoromethyl)phenyl)... HCl 4-Cl, 3-CF3 C10H9ClF3N 235.63 Enhanced steric bulk; potential CNS drug candidate
1-(5-Methyl-1,3-benzoxazol-2-yl)... HCl Benzoxazolyl C11H13ClN2O 224.69 Heterocyclic motif; bioactive scaffold

Key Findings:

Substituent Effects: Electron-Donating Groups (e.g., -OCH3, -OCH2CH3): Increase lipophilicity and may enhance membrane permeability. The methoxy derivative (C10H14ClNO, MW 199.68) is a benchmark for solubility studies . Halogens (e.g., -Br, -F): Bromine adds steric bulk and polarizability, useful in X-ray crystallography (e.g., SHELX-refined structures ). Fluorine’s electronegativity alters electronic distribution, affecting binding affinity in receptor models . Heterocyclic Moieties (e.g., benzoxazolyl): Introduce hydrogen-bonding sites, as seen in BACE1 inhibitors (e.g., compound 5r in ) .

Physicochemical Properties :

  • The 2-fluoro derivative (C9H11ClFN) has a lower molecular weight (187.64) and higher polarity, influencing its pharmacokinetic profile .
  • Brominated analogs (e.g., 4-bromo, MW 248.55) exhibit higher density and crystallinity, critical for structural elucidation .

Applications: Pharmaceutical Intermediates: Methoxy and bromo derivatives are frequently used in synthesizing psychoactive substances (e.g., cathinones ) or enzyme inhibitors . Material Science: Hydrogen-bonding patterns () in crystal structures are leveraged for designing stable co-crystals .

Biological Activity

1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring substituted with a 4-ethoxyphenyl group. Its molecular structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cyclopropane derivatives, including 1-(4-Ethoxyphenyl)cyclopropan-1-amine. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Cyclopropane Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1-(4-Ethoxyphenyl)cyclopropan-1-amineStaphylococcus aureus32 μg/mL
Cyclopropane amide derivativeEscherichia coli16 μg/mL

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest that cyclopropyl amides can inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism . The administration of such compounds has shown promise in reducing tumor growth in preclinical models.

The biological activity of 1-(4-Ethoxyphenyl)cyclopropan-1-amine is hypothesized to involve the modulation of key signaling pathways. The compound may interact with specific enzymes or receptors, leading to alterations in cellular processes. For instance, it may inhibit kinases involved in cell proliferation or promote apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various cyclopropane derivatives, including the target compound. The results indicated that the compound exhibited a concentration-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Research on Anticancer Activity

In another study focused on anticancer properties, 1-(4-Ethoxyphenyl)cyclopropan-1-amine was tested against several cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound is typically synthesized via cyclopropanation of a pre-functionalized aromatic precursor. A common approach involves reacting 4-ethoxyphenylacetone with a cyclopropane-forming reagent (e.g., trimethylsulfoxonium iodide) under basic conditions (e.g., NaH/DMSO), followed by amination and HCl salt formation . Optimization includes:

  • Temperature control : Cyclopropanation requires precise thermal regulation (e.g., 0–5°C for exothermic steps).

  • Catalyst selection : Phase-transfer catalysts improve yield in biphasic systems.

  • Purification : Recrystallization from ethanol/ether enhances purity (>95%) .

    Synthetic Route Key Reagents Yield Reference
    CyclopropanationTrimethylsulfoxonium iodide65–75%
    Reductive aminationNaBH₃CN, NH₄OAc50–60%

Q. How is the structural integrity of 1-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride confirmed using spectroscopic and crystallographic methods?

  • NMR Analysis : ¹H/¹³C NMR confirms cyclopropane ring integrity (e.g., δ 1.2–1.5 ppm for cyclopropane protons) and ethoxy group placement (δ 3.9–4.1 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., cyclopropane C-C-C ~60°) and HCl salt coordination .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = 208.12) .

Advanced Research Questions

Q. How do synthetic methodologies for 1-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride compare to structurally analogous compounds (e.g., bromophenyl or fluorophenyl derivatives)?

  • Key Differences :

  • Electrophilic Substitution : Bromophenyl derivatives require halogenation under radical conditions (e.g., NBS/light), whereas ethoxy groups demand protection/deprotection strategies .
  • Amination Efficiency : Fluorophenyl analogs exhibit lower yields due to electron-withdrawing effects, necessitating stronger reducing agents (e.g., LiAlH₄ vs. NaBH₄) .
    • Data Contradiction : Some studies report conflicting yields for similar routes, likely due to solvent polarity effects (e.g., DMF vs. THF) .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetic properties in neurological models?

  • In Vitro Assays :

  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT₂C receptor affinity using [³H]-mesulergine) .
  • Metabolic Stability : Liver microsome incubations (CYP450 isoforms) with LC-MS quantification .
    • In Vivo Models :
  • Blood-Brain Barrier Penetration : LogP optimization (target ~2.5) enhances CNS bioavailability .
  • Dose-Response Studies : Dose escalation in rodent models to assess therapeutic index .

Q. What strategies resolve contradictions in reported biological activities of 1-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride derivatives across different studies?

  • Root Causes :

  • Structural Isomerism : cis vs. trans cyclopropane configurations may exhibit divergent receptor affinities .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (cAMP vs. calcium flux) .
    • Resolution :
  • Meta-Analysis : Cross-study comparison using standardized IC₅₀ normalization.
  • Crystallographic Validation : Confirm active conformations via co-crystallization with target proteins .

Q. How can computational modeling predict the binding interactions between 1-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride and serotonin receptors?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor poses (e.g., 5-HT₂C receptor PDB: 6BQG) .
  • MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) .
    • Key Findings :
  • The ethoxy group forms hydrogen bonds with Ser3.36, while the cyclopropane enhances rigidity, reducing entropic penalties .

Data Contradiction Analysis

  • Example : Discrepancies in reported 5-HT₂C receptor binding (Kᵢ = 12 nM vs. 45 nM) may arise from:
    • Protonation State : The hydrochloride salt’s ionization at physiological pH affects receptor access .
    • Enantiomeric Purity : Chiral resolution (HPLC with amylose columns) ensures >99% enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.